N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c1-2-21-15-6-4-12(7-11(15)9-16(21)22)20-17(23)10-3-5-13(18)14(19)8-10/h3-8H,2,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEQOLFBHVXENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core is synthesized through a cyclization reaction involving aniline derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the Benzamide Moiety: The final step involves the coupling of the indolinone core with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The 4-nitrobenzyl group in ’s compound confers higher IC50 (5.928 µM) compared to the ethyl group in the target compound, suggesting steric or electronic influences on target binding .
- The 3,4-difluoro configuration in the target compound aligns with ICA73’s M-current modulation, whereas 2,6-difluoro derivatives (e.g., teflubenzuron) are associated with pesticidal activity due to urea linkages .
Pharmacokinetic Implications: The ethyl group in the target compound likely enhances metabolic stability compared to benzyl or nitrobenzyl groups, which may undergo rapid oxidative metabolism .
Functional Comparisons with Difluorobenzamide Derivatives
Difluorobenzamide derivatives exhibit diverse applications depending on substitution patterns:
Mechanistic Insights:
- Neurological Targets : The target compound’s 3,4-difluorobenzamide moiety mirrors ICA73, which reduces neuronal excitability via M-current suppression, a mechanism distinct from 2,6-difluoro pesticidal agents .
- Pesticidal vs. Pharmacological Activity : The urea/sulfonyl groups in teflubenzuron and hexaflumuron enable chitin-binding, whereas the amide linkage in the target compound favors protein kinase or ion channel interactions .
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide is a synthetic compound belonging to the indolinone derivative class, recognized for its significant biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by various studies and data tables.
Chemical Structure and Synthesis
The compound's IUPAC name is N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-difluorobenzamide. Its molecular formula is with a molecular weight of 336.30 g/mol. The synthesis generally involves several key steps:
- Formation of the Indolinone Core : Cyclization of an aniline derivative with a carbonyl compound.
- Ethyl Group Introduction : Alkylation using ethyl halides in the presence of a base.
- Benzamide Coupling : Reaction with 3,4-difluorobenzoyl chloride under basic conditions.
This compound exhibits its biological effects primarily through enzyme inhibition. It binds to specific enzymes, blocking substrate access and disrupting metabolic pathways critical for cell survival and proliferation.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit various enzymes involved in cancer progression. For instance, studies have shown its potential as an inhibitor of protein kinases, which are pivotal in cellular signaling pathways related to cancer growth and metastasis.
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : It disrupts the cell cycle progression, leading to increased apoptosis rates.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, contributing to cell death.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation in preclinical models. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Enzyme Inhibition | Inhibits protein kinases involved in cancer signaling | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Case Study: Anticancer Efficacy
In a study conducted on human breast cancer cells (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism involved ROS generation leading to mitochondrial dysfunction and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
